Navigating the Landscape of 3-Octanone-13C: A Technical Guide for Researchers
Navigating the Landscape of 3-Octanone-13C: A Technical Guide for Researchers
A comprehensive overview of 3-Octanone (B92607), with a focus on its isotopically labeled form, 3-Octanone-13C. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical data, experimental insights, and an exploration of relevant biological pathways.
While a specific CAS (Chemical Abstracts Service) number for 3-Octanone-13C is not readily found in common chemical databases, this guide will focus on the properties of its unlabeled counterpart, 3-Octanone (CAS: 106-68-3), which are expected to be nearly identical. We will also delve into the applications and methodologies associated with the use of 13C-labeled ketones in research, providing a framework for its potential use in metabolic studies and drug development.
Core Compound Properties
3-Octanone, also known as ethyl amyl ketone, is a colorless liquid with a characteristic fruity odor. It is a stable organic compound widely used in the flavor and fragrance industry. The key physical and chemical properties of 3-octanone are summarized below, providing a foundational dataset for laboratory use.
Physicochemical Data of 3-Octanone (CAS: 106-68-3)
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O | [1] |
| Molecular Weight | 128.21 g/mol | [2] |
| Density | 0.822 g/mL at 25 °C | [3] |
| Boiling Point | 167-168 °C | [3] |
| Melting Point | -23 °C | [2] |
| Refractive Index | n20/D 1.415 | [3] |
| Solubility in Water | 2.6 g/L at 20 °C | [2] |
| Vapor Pressure | 2.0 mmHg at 20 °C | [1] |
| Flash Point | 59 °C | [1] |
Spectral Data Summary for 3-Octanone
| Spectral Data Type | Key Features | Reference |
| ¹³C NMR (in CDCl₃) | Shifts [ppm]: 211.66, 42.44, 35.89, 31.59, 23.74, 22.58, 13.96, 7.88 | [2] |
| Mass Spectrum (EI) | Major fragments (m/z): 43, 57, 29, 72, 71 | [2] |
Experimental Protocols: Working with 13C-Labeled Ketones
The primary application of 13C-labeled compounds like 3-Octanone-13C is in metabolic tracing studies.[4] By introducing a labeled substrate into a biological system, researchers can track the metabolic fate of the carbon atoms, providing quantitative insights into metabolic fluxes and pathway activities.[4]
Protocol: In Vivo Metabolic Tracing of 13C-Labeled Ketones
This protocol is adapted from a study on the oxidative metabolism of [2,4-¹³C₂]-D-β-hydroxybutyrate (BHB) in the human brain.[5]
Objective: To measure the uptake and metabolic conversion of a 13C-labeled ketone body in a biological system using Magnetic Resonance Spectroscopy (MRS).
Methodology:
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Subject Preparation: The study was conducted on healthy, overnight-fasted adult volunteers under an approved Institutional Review Board (IRB) protocol.[5]
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Infusion of Labeled Ketone:
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Intravenous (IV) catheters were placed in both antecubital fossa veins.[5]
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A 200 mM solution of sodium [2,4-¹³C₂]-D-BHB was administered as a bolus infusion at a rate of 16.7 mL/min for 20 minutes.[5]
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This was followed by a maintenance infusion at a rate of 22 µM/kg-min for 100 minutes to achieve steady-state plasma concentrations of the labeled ketone.[5]
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In Vivo MRS Data Acquisition:
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A 2.1T human Magnetic Resonance (MR) system equipped with a ¹³C surface coil and quadrature ¹H decoupling coils was used for the study.[5]
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A localized adiabatic ¹³C-[¹H] polarization transfer sequence was employed for the detection of ¹³C signals from a specific volume of interest (e.g., 6x4x6 cm³ in the occipital-parietal lobes).[5]
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Data Analysis:
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The acquired ¹³C spectra were analyzed to identify and quantify the labeled metabolites.
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The incorporation of the ¹³C label into downstream metabolites, such as glutamate (B1630785) and glutamine, provides a measure of the oxidative metabolism of the ketone body.[5]
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Metabolic modeling can be used to determine the relative consumption of the labeled ketone by different cell types (e.g., neurons vs. astrocytes).[5]
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Biological Significance: Ketone Bodies in Metabolism and Signaling
While direct signaling pathways for 3-octanone have not been extensively characterized, it is valuable to consider the well-established roles of other ketones, particularly ketone bodies like β-hydroxybutyrate (BHB) and acetoacetate (B1235776) (AcAc), in cellular metabolism and signaling. These pathways provide a conceptual framework for investigating the potential biological activities of 3-octanone.
Ketone Body Metabolism
Ketone bodies are produced in the liver during periods of low glucose availability, such as fasting or a ketogenic diet, through a process called ketogenesis . They are then transported to extrahepatic tissues, like the brain, heart, and skeletal muscle, where they are used as an alternative energy source via ketolysis .[6][7]
Figure 1: Overview of Ketone Body Metabolism.
Ketone Body Signaling
Beyond their role as an energy source, ketone bodies, particularly BHB, have emerged as important signaling molecules that can influence gene expression and cellular function.[6] One of the key mechanisms is the inhibition of histone deacetylases (HDACs), leading to changes in chromatin structure and gene transcription.[6]
Figure 2: Ketone Body Signaling via HDAC Inhibition.
Conclusion
While the specific biological roles and a dedicated CAS number for 3-Octanone-13C remain to be fully elucidated, the established methodologies for studying other 13C-labeled ketones provide a clear path forward for its investigation. The comprehensive data on unlabeled 3-octanone serves as a critical foundation for its handling and use in experimental settings. Furthermore, the known metabolic and signaling pathways of ketone bodies offer a valuable conceptual framework for exploring the potential impact of 3-octanone and its labeled counterpart in biological systems, opening avenues for new discoveries in metabolism, disease, and drug development.
References
- 1. 3-Octanone - Wikipedia [en.wikipedia.org]
- 2. 3-Octanone | C8H16O | CID 246728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-オクタノン ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. OXIDATIVE-METABOLISM-OF-13C-LABELED-KETONES-IN-HUMAN-BRAIN [aesnet.org]
- 6. Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
